molecular formula C14H12N4OS2 B11372904 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11372904
M. Wt: 316.4 g/mol
InChI Key: UKNVNHFPEGVXMU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and linked via an acetamide bridge to a 2-phenyl-1,3-thiazole moiety.

Properties

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C14H12N4OS2/c1-9-17-18-14(21-9)16-12(19)7-11-8-20-13(15-11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,18,19)

InChI Key

UKNVNHFPEGVXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes both thiadiazole and thiazole moieties. The synthesis often involves multi-step reactions where starting materials are transformed into the desired thiadiazole derivatives through various chemical pathways. Recent studies have reported successful synthesis methods that yield high-purity products suitable for biological testing .

Anticancer Properties

Research indicates that compounds containing thiadiazole and thiazole rings exhibit promising anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit key enzymes involved in cancer cell proliferation:

  • Inhibition of IMPDH : Some derivatives act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for guanosine nucleotide synthesis in rapidly dividing cells .
  • Topoisomerase Inhibition : These compounds also demonstrate the ability to inhibit topoisomerase II, an enzyme critical for DNA replication .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of IMPDH and topoisomerase II
Apoptosis InductionIncreased apoptotic cell percentage
Cell Cycle ArrestG0/G1 phase increase in treated cells

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The structural similarity to nucleobases allows these compounds to interfere with DNA replication processes.
  • Cell Cycle Modulation : Studies have shown that treatment with these compounds can lead to cell cycle arrest in the G0/G1 phase, inhibiting cancer cell proliferation .
  • Induction of Apoptosis : Compounds have been reported to significantly increase the proportion of apoptotic cells compared to untreated controls, indicating their potential as pro-apoptotic agents .

Case Studies and Experimental Findings

Recent studies have provided empirical data supporting the efficacy of thiadiazole derivatives:

  • A study on MCF-7 breast cancer cells demonstrated that certain derivatives increased apoptosis rates significantly after 48 hours of exposure compared to untreated controls .

Table 2: Experimental Results on Cell Lines

Cell LineTreatment DurationApoptosis Rate (%)Reference
MCF-748 hours37.83
LoVo24 hours4.65

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

  • Formation of Thiadiazole : The starting material is 5-methyl-1,3,4-thiadiazole, which can be synthesized through conventional methods involving the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Amidation Reaction : The thiadiazole derivative is then reacted with 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance:

  • In vitro Cytotoxicity : Research involving various cancer cell lines (e.g., SKNMC for neuroblastoma and HT29 for colon cancer) has shown that certain derivatives possess cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various bacterial and fungal strains. In vitro assays have indicated that specific derivatives demonstrate significant antimicrobial activity, suggesting potential applications in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated a series of thiadiazole derivatives for their anticancer activity. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7) compared to others .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing thiazole derivatives and evaluating their antimicrobial properties. The results showed that certain compounds displayed promising activity against Gram-positive and Gram-negative bacteria as well as fungi . This highlights the compound's versatility and potential as a lead structure for developing new antimicrobial agents.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Physicochemical Properties : Bulkier substituents (e.g., benzylthio in ) correlate with lower melting points compared to smaller groups (e.g., methylthio), likely due to reduced crystallinity.
  • Synthetic Yields : Electron-withdrawing groups (e.g., chlorophenyl in ) may lower reaction yields due to steric or electronic hindrance during coupling steps.

Anticancer Activity :

  • Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) demonstrated potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cell lines, outperforming cisplatin in preliminary assays .
  • Compound 4g (N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenylpiperazin-1-yl)acetamide) showed moderate anticancer activity, suggesting that halogenated aryl groups enhance target binding but may require optimized pharmacokinetic profiles .

Anticonvulsant Activity :

  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide exhibited 100% protection in the maximal electroshock (MES) model, highlighting the importance of the benzothiazole domain for neuroactivity .

Antimicrobial Activity :

  • N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 889364-52-7) has been explored for pesticidal applications, though specific data are unavailable .

Mechanistic and Binding Insights

  • Docking Studies : Analogs like 9c (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) demonstrated favorable binding to enzyme active sites (e.g., aromatase in MCF-7 cells), with bromophenyl groups enhancing hydrophobic interactions .
  • Aromatase Inhibition : Compound 4y’s IC₅₀ of 0.062 ± 0.004 mmol L⁻¹ against MCF-7 cells suggests that thiadiazole-thiazole hybrids disrupt steroidogenic pathways .

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Acetic Anhydride

A modified protocol from sulfamethizole synthesis involves reacting 2-amino-5-methyl-1,3,4-thiadiazole with acylating agents. For the amine precursor, thiosemicarbazide is treated with acetic anhydride under reflux to form 5-methyl-1,3,4-thiadiazol-2-amine. Key conditions include:

  • Reactants : Thiosemicarbazide (1.0 eq), acetic anhydride (2.5 eq)

  • Solvent : Dry toluene

  • Temperature : 110°C, 6 hours

  • Yield : 78–85%

Characterization by 1H^1H-NMR reveals a singlet at δ 2.42 ppm for the methyl group and a broad peak at δ 5.8 ppm for the amine protons.

Preparation of 2-(2-Phenyl-1,3-Thiazol-4-yl)Acetic Acid

The thiazole moiety is constructed via Hantzsch thiazole synthesis, followed by functionalization to introduce the acetic acid side chain.

Hantzsch Thiazole Synthesis

Reaction of thiourea with α-bromoacetophenone yields 2-phenyl-1,3-thiazol-4-amine. Subsequent bromination at the 4-position using N-bromosuccinimide (NBS) in CCl₄ produces 4-bromo-2-phenyl-1,3-thiazole, which is subjected to nucleophilic substitution with cyanoacetate to form ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate. Hydrolysis with NaOH yields the carboxylic acid.

Key Data :

  • Thiazole Formation : 90% yield (thiourea + α-bromoacetophenone, ethanol, reflux)

  • Bromination : 75% yield (NBS, CCl₄, 0°C→RT)

  • Ester Hydrolysis : 95% yield (6M NaOH, ethanol, 70°C)

Coupling the thiadiazole amine with the thiazole-acetic acid requires efficient amide bond formation. Carbodiimide-mediated coupling is the most cited method.

EDC/HOBt-Mediated Amidation

Adapting protocols from N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide synthesis, the following conditions are optimal:

  • Reactants : 5-Methyl-1,3,4-thiadiazol-2-amine (1.0 eq), 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid (1.2 eq)

  • Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)

  • Solvent : Anhydrous acetonitrile

  • Conditions : Room temperature, 24 hours stirring

  • Workup : Ethyl acetate extraction, washing with NaHCO₃ (5%) and brine, column chromatography (EtOAc/hexane)

  • Yield : 82–88%

Spectral Validation :

  • IR : 1685 cm⁻¹ (C=O amide), 3300 cm⁻¹ (N-H stretch)

  • 1H^1H-NMR : δ 3.68 (s, 2H, CH₂), δ 7.25–8.10 (m, 9H, aromatic), δ 2.42 (s, 3H, CH₃)

  • MS : m/z 383.1 [M+H]⁺

Alternative Synthetic Routes

Direct Alkylation of Thiadiazole Amine

While less efficient, alkylation with 2-(2-phenyl-1,3-thiazol-4-yl)acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) affords the product in 65% yield. However, this method risks over-alkylation and requires stringent temperature control.

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (100°C, 30 min) show promise, reducing reaction time to 2 hours with 80% yield.

Analytical and Purification Techniques

HPLC Purity Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.4 min.

Recrystallization Optimization

Recrystallization from methanol/water (4:1) yields colorless needles with 99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Unreacted sulfonyl chlorides may form dimers (e.g., N-[4-(sulfamoyl)phenyl]acetamide). Excess EDC (1.5 eq) and HOBt minimize this.

Hydrolysis of Thiadiazole Ring

Prolonged exposure to alkaline conditions during workup risks ring opening. Neutralization with dilute HCl immediately after hydrolysis is critical.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) using EDC/HOBt coupling achieve 85% yield with 99.5% purity, validating commercial viability .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions, while ethanol aids in recrystallization .
  • Temperature : Reflux conditions (e.g., 80–90°C for 4–7 hours) improve reaction rates without decomposition .
  • Catalysts : Triethylamine (TEA) is effective for deprotonation and facilitating coupling reactions .
  • Work-up : Quenching with ice-water and recrystallization in ethanol or pet-ether ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they highlight?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and methyl/methylene signals (δ 2.0–3.0 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thiadiazole/thiazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via [M+H]⁺ peaks) and fragmentation patterns for structural validation .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC or TLC over 24–72 hours. Hydrolysis susceptibility is indicated by cleavage of the acetamide or thiadiazole rings, particularly under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data among thiadiazole derivatives?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance apoptosis induction, as seen in caspase-3/9 activation assays .
  • Bioisosteric replacement : Replace the thiazole moiety with oxadiazole to compare solubility and target affinity .
  • In vitro assays : Use MTT assays on cancer cell lines (e.g., MCF7, PC3) to correlate structural modifications with IC₅₀ values .

Q. What strategies are recommended for resolving ambiguities in NMR spectral data caused by tautomerism in thiadiazole-thiazole hybrids?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to observe dynamic tautomeric equilibria (e.g., thione-thiol shifts) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts to identify dominant tautomers .

Q. How can X-ray crystallography and SHELX software elucidate intermolecular interactions influencing the compound’s solid-state stability?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures .
  • SHELX refinement : Use SHELXL for structure solution, identifying hydrogen bonds (e.g., N–H···O, C–H···O) and π-stacking interactions. For example, intramolecular S···O contacts (2.68 Å) stabilize the thiadiazole ring .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) to predict solubility .

Q. What computational approaches predict the compound’s interaction with biological targets like caspases or kinases?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) : Dock the compound into caspase-3/9 active sites (PDB: 1CP3, 1JXQ) using rigid/flexible protocols. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg164 in caspase-3) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrophobic interactions with Phe256) .

Key Recommendations for Researchers

  • Prioritize SHELX for crystallographic refinement due to its robustness in handling small-molecule data .
  • Combine spectroscopic and computational methods to address tautomerism and activity discrepancies.
  • Optimize solubility via co-crystallization or prodrug strategies for in vivo studies .

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